REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH:3]([CH:6](N)[CH2:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:2]1.CS(OC1CCOCC1)(=O)=O.[Li+].CC([N-:30]C(C)C)C>>[O:1]1[CH2:2][CH2:3][CH:6]([CH:7]([NH2:30])[C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:5]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)C(CC=1C=NC=CC1)N
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCOCC1
|
Name
|
imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)C(CC=1C=NC=CC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 1-(4-oxanyl)-1-(3-pyridyl)methylamine was synthesized essentially
|
Type
|
CUSTOM
|
Details
|
followed by purification by column chromatography (15% methanol in chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(C=1C=NC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 499 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |